Cas no 946199-25-3 (2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

2-(4-Fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound featuring a fluorophenoxy moiety linked to an acetamide scaffold with a substituted piperazine and thiophene group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a bioactive intermediate or pharmacophore in drug discovery. The presence of the 4-fluorophenoxy group may enhance metabolic stability, while the 4-methylpiperazine and thiophene components could contribute to improved solubility and binding affinity in target interactions. This compound is of interest for researchers exploring novel therapeutic agents, particularly in CNS or receptor-modulating applications, due to its balanced lipophilicity and heterocyclic diversity. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide structure
946199-25-3 structure
商品名:2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide
CAS番号:946199-25-3
MF:C19H24FN3O2S
メガワット:377.476166725159
CID:5917071
PubChem ID:16931483

2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide
    • Acetamide, 2-(4-fluorophenoxy)-N-[2-(4-methyl-1-piperazinyl)-2-(3-thienyl)ethyl]-
    • 2-(4-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
    • 2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
    • 946199-25-3
    • AKOS024645815
    • F2392-0392
    • 2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide
    • インチ: 1S/C19H24FN3O2S/c1-22-7-9-23(10-8-22)18(15-6-11-26-14-15)12-21-19(24)13-25-17-4-2-16(20)3-5-17/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24)
    • InChIKey: KMZGWSFZSGPLBH-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(N1CCN(C)CC1)C1C=CSC=1)(=O)COC1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 377.15732635g/mol
  • どういたいしつりょう: 377.15732635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.236±0.06 g/cm3(Predicted)
  • ふってん: 564.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 16.02±0.46(Predicted)

2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2392-0392-2mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2392-0392-4mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2392-0392-30mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2392-0392-5mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2392-0392-40mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2392-0392-50mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2392-0392-5μmol
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2392-0392-20μmol
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2392-0392-10mg
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2392-0392-10μmol
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
946199-25-3 90%+
10μl
$69.0 2023-05-16

2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide 関連文献

2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamideに関する追加情報

Compound CAS No. 946199-25-3: 2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide

The compound with CAS No. 946199-25-3, named 2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities, which have been explored in recent scientific studies.

The molecular structure of CAS No. 946199-25-3 is characterized by a complex arrangement of functional groups, including a fluoro-substituted phenoxy group, a methyl-substituted piperazine ring, and a thiophene moiety. These structural elements contribute to its diverse chemical properties and interactions within biological systems. The presence of the fluoro group enhances the molecule's lipophilicity, while the piperazine ring provides a rigid framework that facilitates hydrogen bonding and other non-covalent interactions.

Recent research has focused on the pharmacological profile of this compound, particularly its potential as a modulator of various cellular pathways. Studies have demonstrated that CAS No. 946199-25-3 exhibits significant activity in vitro against several disease-relevant targets, including kinase enzymes and G-protein coupled receptors (GPCRs). These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutic agents targeting conditions such as cancer, inflammation, and neurodegenerative diseases.

The synthesis of CAS No. 946199-25-3 involves a multi-step process that combines advanced organic chemistry techniques, such as Suzuki coupling and nucleophilic substitution reactions. The optimization of these steps has been critical in achieving high yields and maintaining the integrity of the molecule's functional groups. Researchers have also explored alternative synthetic routes to improve scalability and reduce production costs, making this compound more accessible for large-scale studies.

In terms of biological evaluation, CAS No. 946199-25-3 has been tested in various cell-based assays to assess its cytotoxicity, selectivity, and mechanism of action. Preliminary results indicate that the compound demonstrates selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable trait for anticancer agents. Additionally, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis further underscores its potential therapeutic value.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of CAS No. 946199-25_3 at the molecular level. Molecular docking studies have revealed that the compound binds effectively to specific pockets on target proteins, providing insights into its interaction mechanisms. These computational models have been validated through experimental assays, enhancing confidence in their predictive capabilities.

Moreover, the incorporation of thiophene moiety into the molecular structure introduces unique electronic properties that enhance the compound's stability and bioavailability. This feature is particularly advantageous for drug design, as it allows for prolonged residence time within biological systems, improving therapeutic efficacy.

In conclusion, CAS No. 946199_25_3, or 2-(4-fluorophenoxy)-N_2_(4-methylpiperazin_1_yl)_2_(thiophen_3_yl)ethylacetamide, represents a promising candidate for further exploration in drug discovery programs. Its distinctive chemical architecture, coupled with emerging research findings on its biological activities, positions it as a valuable asset in advancing novel therapeutic strategies across multiple disease areas.

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